2,3,6,7-Tetrahydrooxepine-4-carboxylic acid
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Overview
Description
2,3,6,7-Tetrahydrooxepine-4-carboxylic acid is an organic compound with the molecular formula C7H10O3 It is a heterocyclic compound containing an oxepine ring, which is a seven-membered ring with one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrahydrooxepine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an oxidizing agent to form the oxepine ring. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrahydrooxepine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepine derivatives.
Reduction: Reduction reactions can convert the oxepine ring to more saturated derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxepine derivatives with additional oxygen functionalities, while reduction can produce more saturated compounds. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2,3,6,7-Tetrahydrooxepine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrahydrooxepine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxepine ring can interact with enzymes and receptors, influencing various biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2,3,4,7-Tetrahydrooxepine: Similar structure but different substitution pattern.
4-Oxepincarboxylic acid: Another oxepine derivative with a carboxylic acid group.
Uniqueness
2,3,6,7-Tetrahydrooxepine-4-carboxylic acid is unique due to its specific substitution pattern on the oxepine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,3,6,7-tetrahydrooxepine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)6-2-1-4-10-5-3-6/h2H,1,3-5H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHHNEVYSKIOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1499189-51-3 |
Source
|
Record name | 2,3,6,7-tetrahydrooxepine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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